molecular formula C7H12F3NO B2365512 3-(2,2,2-Trifluoroethyl)oxan-3-amine CAS No. 1780384-57-7

3-(2,2,2-Trifluoroethyl)oxan-3-amine

Cat. No. B2365512
M. Wt: 183.174
InChI Key: LOGNZETVZWERHX-UHFFFAOYSA-N
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Description

“3-(2,2,2-Trifluoroethyl)oxan-3-amine” is a chemical compound with the CAS Number: 1780384-57-7 . Its IUPAC name is 3-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-3-amine . It has a molecular weight of 183.17 . It is in liquid form .


Molecular Structure Analysis

The InChI code for “3-(2,2,2-Trifluoroethyl)oxan-3-amine” is 1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(2,2,2-Trifluoroethyl)oxan-3-amine” is a liquid at room temperature . It has a molecular weight of 183.17 . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Amides and Imines:

    • B(OCH2CF3)3, a compound related to 3-(2,2,2-Trifluoroethyl)oxan-3-amine, is effective in the direct amidation of various carboxylic acids with a broad range of amines (Lanigan, Starkov, & Sheppard, 2013). This process is notable for its simplicity and low levels of racemization.
    • The same compound, B(OCH2CF3)3, has also been used for the formation of imines by condensation of amides or amines with carbonyl compounds (Reeves et al., 2015).
  • Trifluoroethylation Reactions:

    • Catalyst-free, reductive trifluoroethylation reactions of free amines, using trifluoroacetic acid, have been reported (Andrews, Faizova, & Denton, 2017). This method is significant due to its functional group tolerance and its ability to generate a wide range of medicinally relevant fluorinated amines.
  • Oxyfunctionalization of Aliphatic Amines:

    • An iron-catalyzed method for oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates was developed, demonstrating high site selectivity by in situ protonation of the amine with trifluoroacetic acid (Mbofana, Chong, Lawniczak, & Sanford, 2016).
  • Synthesis of Fluorinated Compounds:

  • Organocatalytic Asymmetric Cycloaddition:

    • N-2,2,2-Trifluoroethylisatin ketimines underwent asymmetric [3 + 2] cycloaddition, catalyzed by chiral bifunctional squaramide-tertiary amine catalysts, leading to a wide spectrum of 3,2'-pyrrolidinyl spirooxindoles with excellent stereocontrol (You et al., 2018).

Safety And Hazards

The safety information for “3-(2,2,2-Trifluoroethyl)oxan-3-amine” includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGNZETVZWERHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethyl)oxan-3-amine

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